3-Fluoro-3-(trifluoromethyl)azetidine
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Overview
Description
3-Fluoro-3-(trifluoromethyl)azetidine is a chemical compound with the molecular formula C4H5F4N It is a fluorinated azetidine derivative, characterized by the presence of both a fluoro and a trifluoromethyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(trifluoromethyl)azetidine typically involves the reaction of azetidine with fluorinating agents. One common method is the reaction of azetidine with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(trifluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with varying degrees of hydrogenation.
Scientific Research Applications
3-Fluoro-3-(trifluoromethyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(trifluoromethyl)azetidine
- 3-Bromo-3-(trifluoromethyl)azetidine
- 3-Iodo-3-(trifluoromethyl)azetidine
Uniqueness
3-Fluoro-3-(trifluoromethyl)azetidine is unique due to the presence of both a fluoro and a trifluoromethyl group, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to its chloro, bromo, and iodo counterparts.
Properties
Molecular Formula |
C4H5F4N |
---|---|
Molecular Weight |
143.08 g/mol |
IUPAC Name |
3-fluoro-3-(trifluoromethyl)azetidine |
InChI |
InChI=1S/C4H5F4N/c5-3(1-9-2-3)4(6,7)8/h9H,1-2H2 |
InChI Key |
FNZFCQSGFCMGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)F |
Origin of Product |
United States |
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